(Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a thiazole ring, a pyrazolone core, and several substituents that contribute to its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactionsKey reagents include tert-butylamine, 4-methylbenzaldehyde, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical contexts .

Industry: In the industrial sector, the compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate

- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide

Uniqueness: The uniqueness of (Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical properties and reactivity patterns, making it a versatile compound for various applications .

Biological Activity

(Z)-4-((3-(tert-butyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Chemical Structure

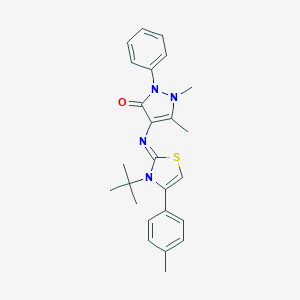

The chemical structure of the compound can be represented as follows:

This structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, a study utilizing the agar well diffusion method indicated that certain thiazole derivatives showed moderate activity against Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 12 mm to 18 mm compared to a reference drug . The specific compound under review has not been directly tested in these studies, but its structural similarities suggest potential efficacy.

Anticancer Activity

Thiazole derivatives are recognized for their anticancer properties. Research indicates that compounds similar to this compound have shown promising results against various cancer cell lines. For instance, thiazolidin-4-one derivatives have been reported to inhibit cancer cell proliferation and exhibit activity against human colon HCT116 and breast MCF-7 cancer cell lines . The mechanism of action often involves the inhibition of key signaling pathways such as PI3K and mTORC1 .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, thiazole-containing compounds have been explored for other pharmacological effects:

- Anti-diabetic : Some thiazole derivatives have shown potential as hypoglycemic agents.

- Anti-inflammatory : Certain compounds exhibit COX inhibitory activity.

- Antioxidant : Thiazole derivatives contribute to reducing oxidative stress in biological systems .

Case Studies

- Anticancer Efficacy : A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple cell lines. Notably, compounds with bulky groups at specific positions demonstrated enhanced activity against glioblastoma U87 MG and adenocarcinoma A549 cell lines .

- Antimicrobial Testing : In a comparative study of thiazole derivatives, several compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the thiazole structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than 16 µg/mL .

Table 1: Biological Activities of Thiazole Derivatives

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | Thiazole Derivative A | IZ 16 mm against B. subtilis |

| Anticancer | Thiazolidinone B | IC50 < 10 µM against MCF-7 |

| Anti-diabetic | Thiazole C | Reduced blood glucose levels |

Properties

IUPAC Name |

4-[[3-tert-butyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4OS/c1-17-12-14-19(15-13-17)21-16-31-24(28(21)25(3,4)5)26-22-18(2)27(6)29(23(22)30)20-10-8-7-9-11-20/h7-16H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLUCHJFDVONAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.